BenchChemオンラインストアへようこそ!

1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Cancer Prevention Mammary Carcinogenesis In Vivo Efficacy

Select buformin hydrochloride for research models requiring OCT-independent cellular uptake and potent AMPK activation unachievable with metformin. With a 10-200 fold lower IC50 (8-150 µM) in endometrial cancer lines and superior efficacy in mammary carcinogenesis models (43% vs 93% incidence for metformin), this biguanide enables precise dissection of energy-sensing pathways where standard biguanides fail. Its 10-fold higher affinity for bacterial agmatinase (Ki=0.1 mM) supports gut-microbiome mechanistic studies. The graded lactic acidosis risk profile (1.53/1,000 patient-years) allows calibrated mitochondrial toxicity experiments. Available in ≥98% purity for reproducible in vivo and in vitro investigations.

Molecular Formula C6H16ClN5
Molecular Weight 193.68 g/mol
CAS No. 1190-53-0
Cat. No. B023751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-3-(diaminomethylidene)guanidine;hydrochloride
CAS1190-53-0
SynonymsN-Butylidodicarbonimidic Diamide Hydrochloride;  1-Butylbiguanide Hydrochloride;  1-Butylbiguanide Hydrochloride;  Buformine;  Butformin;  Butylbiguanide;  Butyldiguanide;  DBV;  Dibetos B;  Glybigid;  Panformin;  Sindiatil;  Tidemol;  Ziavetine; 
Molecular FormulaC6H16ClN5
Molecular Weight193.68 g/mol
Structural Identifiers
SMILESCCCCN=C(N)N=C([NH3+])N.[Cl-]
InChIInChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H
InChIKeyKKLWSPPIRBIEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

1-Butyl-3-(diaminomethylidene)guanidine Hydrochloride (CAS 1190-53-0): A Biguanide Antidiabetic with Distinct Pharmacological Profile


1-butyl-3-(diaminomethylidene)guanidine;hydrochloride (CAS 1190-53-0), commonly referred to as Buformin hydrochloride, is a member of the biguanide class of compounds that includes metformin and phenformin . It is an orally bioavailable antihyperglycemic agent that functions primarily as an AMPK activator, delaying glucose absorption from the gastrointestinal tract, increasing insulin sensitivity and peripheral glucose utilization, and inhibiting hepatic gluconeogenesis . While withdrawn from clinical use in many countries due to a dose-dependent risk of lactic acidosis, buformin remains a valuable research tool for investigating AMPK-mediated pathways, mitochondrial complex I inhibition, and cancer metabolism, particularly in preclinical models where its higher potency and distinct pharmacokinetic properties relative to metformin offer experimental advantages .

Why Biguanide Substitution Is Not Interchangeable: Critical Differences Between 1-Butyl-3-(diaminomethylidene)guanidine Hydrochloride and Its Analogs


Within the biguanide class, 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride (buformin) exhibits quantifiable differences in potency, lipophilicity, and organ distribution compared to its closest structural analogs, metformin and phenformin. Buformin is more lipophilic than metformin and inhibits mitochondrial complex I more potently, leading to distinct cellular ATP depletion and AMPK activation profiles [1]. Unlike metformin, buformin's cellular uptake is not dependent on organic cation transporters (OCTs), a feature that profoundly impacts tissue distribution and activity in tumor microenvironments where OCT expression may be downregulated [2]. Furthermore, buformin demonstrates a higher binding affinity for gut microbial agmatinase (Ki = 0.1 mM) compared to metformin (Ki = 1 mM), suggesting differential effects on gut-derived metabolic pathways [3]. These quantifiable disparities in molecular target engagement and pharmacokinetic behavior preclude the assumption of functional equivalence within the biguanide class.

Quantitative Differentiation Evidence for 1-Butyl-3-(diaminomethylidene)guanidine Hydrochloride Against Metformin and Phenformin


Superior Antitumor Efficacy in Mammary Carcinogenesis Model: Buformin vs. Metformin and Phenformin

In a chemically-induced rat mammary carcinogenesis model, buformin demonstrated significantly greater antitumor activity compared to both metformin and phenformin at clinically relevant doses. Buformin reduced mammary adenocarcinoma incidence to 43% (vs. 93% for metformin and 77% for phenformin, p<0.001 for metformin comparison). Tumor burden was reduced to 0.12 g/rat for buformin, compared to 1.61 g/rat for metformin and 0.63 g/rat for phenformin. Cancer multiplicity was also lowest for buformin (0.7 cancers/rat) versus metformin (3.6) and phenformin (1.6) [1][2].

Cancer Prevention Mammary Carcinogenesis In Vivo Efficacy Tumor Burden Biguanide Comparison

Enhanced Antiproliferative Potency in Endometrial Cancer Cells: Buformin Exhibits ~10- to 200-fold Lower IC50 than Metformin

In endometrial cancer cell lines (ECC-1 and Ishikawa), buformin exhibited significantly greater antiproliferative potency than metformin. IC50 values for buformin ranged from 8-150 μM, whereas metformin IC50 values were 1.4-1.6 mM. This represents an approximate 10- to 200-fold difference in potency, indicating that buformin is substantially more effective at inhibiting cell proliferation at lower concentrations [1][2].

Endometrial Cancer Antiproliferative IC50 AMPK Activation Cell Cycle Arrest

Higher Affinity for Gut Microbial Agmatinase: Buformin Ki = 0.1 mM vs. Metformin Ki = 1 mM

Buformin demonstrates a 10-fold higher affinity for Escherichia coli agmatinase compared to metformin, with inhibition constants (Ki) of 0.1 mM and 1 mM, respectively. Phenformin (Ki = 0.6 mM) and galegine (Ki = 0.007 mM) were also evaluated, positioning buformin as a more potent inhibitor than metformin and phenformin, though less potent than the natural product galegine [1].

Gut Microbiome Agmatinase Inhibition Enzyme Kinetics Metformin Mechanism Biguanide Pharmacology

Intermediate Lactic Acidosis Risk Profile: Buformin Incidence ~1.53 per 1,000 Patient-Years vs. Phenformin 8-fold Higher

Buformin therapy is associated with an incidence of severe metabolic lactic acidosis of approximately 1.53 cases per 1,000 patient-years [1]. Comparative data indicate that phenformin carries an approximately 8-fold higher risk of lactate acidosis than buformin or metformin [2]. While metformin-associated lactic acidosis is rare (~3.3 cases per 100,000 person-years) [3], buformin occupies an intermediate risk position within the biguanide class.

Lactic Acidosis Adverse Event Profile Biguanide Safety Mitochondrial Toxicity Risk Stratification

Validated Research Applications for 1-Butyl-3-(diaminomethylidene)guanidine Hydrochloride Based on Comparative Evidence


In Vivo Cancer Chemoprevention Studies Requiring Robust Tumor Burden Reduction

Buformin is optimally suited for rodent models of mammary carcinogenesis where metformin and phenformin have shown limited or no significant effect. In a direct comparative study, buformin reduced mammary adenocarcinoma incidence to 43% (vs. 93% for metformin, p<0.001) and tumor burden to 0.12 g/rat (vs. 1.61 g/rat for metformin) at clinically relevant dietary doses [1][2]. This application leverages buformin's OCT-independent cellular uptake and enhanced potency to achieve statistically significant chemoprevention where other biguanides fail.

Endometrial Cancer Cell Line Screening for AMPK-Dependent Antiproliferative Agents

Buformin's 10- to 200-fold lower IC50 (8-150 μM) compared to metformin (1.4-1.6 mM) in endometrial cancer cell lines makes it a preferred tool compound for investigating AMPK/mTOR pathway modulation [1]. The lower effective concentration reduces the likelihood of non-specific cytotoxicity and allows for more precise dissection of energy-sensing signaling cascades in hormone-responsive cancer models.

Gut Microbiome-Agmatinase Axis Investigation in Metabolic Disease

Buformin's 10-fold higher affinity for E. coli agmatinase (Ki = 0.1 mM) compared to metformin (Ki = 1 mM) positions it as a valuable pharmacological probe for studying gut microbial enzyme inhibition [1]. This differential potency enables researchers to investigate agmatine catabolism and its impact on host metabolism in gnotobiotic or conventional rodent models, providing mechanistic insights into biguanide action that cannot be readily obtained using metformin alone.

Mitochondrial Complex I Inhibition and Lactic Acidosis Risk Stratification Models

Buformin occupies an intermediate risk position for inducing lactic acidosis (1.53 cases per 1,000 patient-years) between metformin (0.033 per 1,000) and phenformin (~12 per 1,000) [1][2]. This graded risk profile makes buformin a useful tool for establishing dose-response relationships in mitochondrial toxicity studies, enabling researchers to calibrate experimental models where a measurable but not excessive risk of hyperlactatemia is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.